3,3'-Thiobis(propionic acid decyl) ester 3,3'-Thiobis(propionic acid decyl) ester
Brand Name: Vulcanchem
CAS No.: 4275-40-5
VCID: VC8431059
InChI: InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
SMILES: CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC
Molecular Formula: C26H50O4S
Molecular Weight: 458.7 g/mol

3,3'-Thiobis(propionic acid decyl) ester

CAS No.: 4275-40-5

Cat. No.: VC8431059

Molecular Formula: C26H50O4S

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Thiobis(propionic acid decyl) ester - 4275-40-5

Specification

CAS No. 4275-40-5
Molecular Formula C26H50O4S
Molecular Weight 458.7 g/mol
IUPAC Name decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate
Standard InChI InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Standard InChI Key YODSJFCDKPWAQA-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC
Canonical SMILES CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

3,3'-Thiobis(propionic acid decyl) ester is characterized by a central sulfur atom bridging two propionic acid moieties, each esterified with decyl (C10) alcohol chains. Its molecular formula is C26H50O4S, with a calculated molecular weight of 458.7 g/mol. This places it intermediate between the dodecyl (C30H58O4S, 514.8 g/mol) and octadecyl (C42H82O4S, 682.0 g/mol) analogs in terms of chain length and molecular mass.

Table 1: Comparative Properties of Thiodipropionate Esters

PropertyDecyl Ester (C10)Dodecyl Ester (C12) Octadecyl Ester (C18)
Molecular FormulaC26H50O4SC30H58O4SC42H82O4S
Molecular Weight (g/mol)458.7514.8682.0
Common ApplicationsPolymer stabilizationPlastics, rubberHigh-temperature plastics

The sulfur atom’s oxidation state and the alkyl chain length critically influence solubility and thermal stability. Longer chains (e.g., C18) enhance lipophilicity, making octadecyl esters preferable in hydrophobic matrices , whereas shorter chains (e.g., C10) may improve compatibility with polar polymers.

Synthesis and Industrial Production

The synthesis of thiodipropionate esters typically involves esterification of 3,3'-thiodipropionic acid with the corresponding alcohol. For the decyl variant, this would entail reacting 3,3'-thiodipropionic acid with decanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperatures . Industrial-scale production employs continuous processes with purified feedstocks to minimize side reactions.

An alternative method, adapted from patent literature , utilizes carbodiimide-mediated coupling (e.g., EDC hydrochloride) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups. While this approach is more common for biomedical conjugates, it highlights the versatility of thiodipropionate derivatives in diverse synthetic pathways.

Mechanistic Role as an Antioxidant

The primary function of 3,3'-thiobis(propionic acid decyl) ester is to act as a secondary antioxidant, scavenging free radicals via hydrogen donation from the sulfur atom. The mechanism proceeds as follows:

  • Radical Neutralization: The sulfur atom reacts with peroxy radicals (ROO- ) to form sulfoxides or sulfones, interrupting oxidative chain reactions.

  • Synergistic Effects: Often used alongside primary antioxidants (e.g., phenolics), it enhances polymer stability by decomposing hydroperoxides into non-radical products .

Comparative studies suggest that alkyl chain length modulates antioxidant efficiency. Longer chains (C18) provide sustained activity in high-temperature environments , whereas shorter chains (C10) may offer faster diffusion rates in low-viscosity matrices.

Applications in Material Science

Polymer Stabilization

Thiodipropionate esters are widely employed in polyolefins (e.g., polyethylene, polypropylene) to mitigate UV- and thermal-induced degradation. The decyl ester’s balanced hydrophobicity makes it suitable for coatings and adhesives requiring moderate polarity.

Rubber and Elastomers

In synthetic rubbers, these esters prevent chain scission and crosslinking, extending product lifespan. The dodecyl variant’s efficacy in tire manufacturing suggests analogous utility for the decyl ester in less demanding applications.

Biomedical Explorations

Although less studied, thiodipropionate derivatives have been investigated for drug delivery systems due to their hydrolytic stability. The patent-pending synthesis of NHS-activated analogs underscores potential in bioconjugation and targeted therapies.

Environmental and Toxicological Considerations

Thiodipropionate esters are generally regarded as low-toxicity additives, with recommended usage levels between 0.05–1.0% . Hydrolysis products (e.g., 3,3'-thiodipropionic acid, decanol) are biodegradable, though ecological impacts of long-chain derivatives warrant further study.

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